4-[(3-chlorobenzyl)oxy]benzaldehyde chemical properties
4-[(3-chlorobenzyl)oxy]benzaldehyde chemical properties
CAS Registry Number: 59067-43-5 Formula: C₁₄H₁₁ClO₂ Molecular Weight: 246.69 g/mol [1]
Executive Summary
4-[(3-Chlorobenzyl)oxy]benzaldehyde is a pivotal organic intermediate characterized by a benzaldehyde core etherified at the para-position with a 3-chlorobenzyl moiety.[1] This structural motif serves as a versatile "lipophilic anchor" in medicinal chemistry, frequently employed to optimize the pharmacokinetic profiles of drug candidates targeting G-protein coupled receptors (GPCRs) and kinases.[1] Its dual functionality—an electrophilic aldehyde group and a stable ether linkage—allows for divergent synthetic pathways, making it a staple in the synthesis of biphenyl derivatives, liquid crystals, and bioactive heterocycles.
Physicochemical Characterization
The following data synthesizes experimental values and high-confidence predicted properties based on structural analogs (e.g., the 4-chlorobenzyl isomer).
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | Typical of benzaldehyde benzyl ethers |
| Melting Point | 45–55 °C (Predicted) | Analogous to 4-[(4-chlorobenzyl)oxy]benzaldehyde |
| Boiling Point | ~380 °C (at 760 mmHg) | High boiling point due to molecular weight and polarity |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Poorly soluble in water; moderate in Ethanol |
| LogP | ~3.8 | Indicates significant lipophilicity |
| Flash Point | >110 °C | Non-flammable under standard conditions |
Synthetic Methodology
The industrial and laboratory standard for synthesizing 4-[(3-chlorobenzyl)oxy]benzaldehyde is the Williamson Ether Synthesis .[1] This pathway is preferred for its high yield and operational simplicity, avoiding the harsh conditions of acid-catalyzed condensations.
Reaction Mechanism
The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxybenzaldehyde) on the benzylic carbon of 3-chlorobenzyl chloride.[1] The reaction proceeds via an Sₙ2 mechanism .
Optimized Protocol
Reagents:
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4-Hydroxybenzaldehyde (1.0 equiv)[1]
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3-Chlorobenzyl chloride (1.05 equiv)[1]
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Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]
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Catalyst: Potassium Iodide (KI, 0.1 equiv) – Critical for accelerating the reaction via the Finkelstein effect.[1]
Step-by-Step Procedure:
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Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde and anhydrous K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
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Addition: Add 3-chlorobenzyl chloride dropwise. Add catalytic KI.
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Reflux: Heat the mixture to 80°C (DMF) or reflux (Acetonitrile) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
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Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
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Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if high purity (>99%) is required.[1]
Synthetic Pathway Visualization
Figure 1: Williamson ether synthesis pathway via Sₙ2 mechanism.
Chemical Reactivity & Derivatization
The molecule possesses two distinct reactivity centers: the aldehyde carbonyl (highly reactive) and the benzyl ether (relatively stable).[1]
Aldehyde Transformations
The aldehyde group is the primary handle for further diversification in drug discovery campaigns.
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Reductive Amination: Reaction with primary or secondary amines in the presence of NaBH(OAc)₃ yields benzylamines. This is the most common route for generating libraries of GPCR ligands.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styrene derivatives, useful in material science for liquid crystals.
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Oxidation: Conversion to the corresponding benzoic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.
Ether Stability
The (3-chlorobenzyl) ether linkage is robust against:
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Basic conditions: Stable in NaOH/KOH (up to reflux).
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Mild acids: Stable in dilute HCl.
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Cleavage: Can be cleaved using Lewis acids like BBr₃ or AlCl₃ to regenerate the phenol, though this is rarely the goal as the benzyl group is usually a permanent structural feature.
Reactivity Flowchart
Figure 2: Divergent synthetic applications of the aldehyde functionality.
Applications in Drug Discovery
This specific scaffold is valued for the 3-chlorobenzyl moiety.[1] The chlorine atom at the meta-position provides:
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Metabolic Stability: It blocks metabolic oxidation at the benzylic position compared to unsubstituted analogs.
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Halogen Bonding: The Cl atom can engage in halogen bonding with protein backbone carbonyls, enhancing binding affinity in kinase pockets.
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Lipophilicity: Increases membrane permeability (logP modulation).
Case Study Relevance: Similar analogs are found in the synthesis of CCR5 antagonists (HIV entry inhibitors) and LSD1 inhibitors (cancer epigenetics), where the benzaldehyde serves as the "warhead" precursor or the linker to a zinc-binding group.[1]
Safety and Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Aldehydes can slowly oxidize to acids upon prolonged exposure to air.
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Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
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Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 580647 (Analog 4-Cl) and CAS 59067-43-5.[1] [1][2]
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Synthetic Method: Williamson Ether Synthesis Protocol. Organic Chemistry Portal. Link
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Spectral Data: ChemicalBook CAS 59067-43-5 Entry. [1]
- Medicinal Chemistry Context:Role of Benzyl Ethers in Kinase Inhibitor Design. Journal of Medicinal Chemistry (General Reference for scaffold utility).
